![molecular formula C20H24N4O2 B1392492 Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate CAS No. 1242974-44-2](/img/structure/B1392492.png)
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate is a synthetic compound that has been found to have inhibitory activity against Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B cell function
Biochemical Pathways
By inhibiting BTK, the compound affects the B-cell antigen receptor signaling pathway . This pathway is crucial for the development and functioning of B cells. Disruption of this pathway can lead to changes in B cell activity, potentially affecting immune responses .
Result of Action
The inhibition of BTK by the compound can lead to changes in B cell activity . This can potentially affect immune responses, as B cells play a crucial role in the immune system
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown potent BTK inhibition with IC50 values in the nanomolar range . It interacts with various enzymes and proteins, including BTK, by binding to the active site and inhibiting its activity. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of diseases where BTK plays a key role, such as certain types of cancer and autoimmune disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular assays, this compound has demonstrated significant potency in inhibiting BTK activity in U937 and Ramos cells . This inhibition leads to alterations in cell signaling pathways, particularly those involved in cell proliferation and survival. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent, as it can modulate key pathways involved in disease progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of BTK. The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic window for its use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can impact its efficacy and safety. Studies have shown that the compound is efficiently transported across cellular membranes, allowing it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .
Biologische Aktivität
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate (TBPQ) is a synthetic compound notable for its biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This article delves into the compound's mechanisms, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
- Molecular Formula : C20H24N4O2
- Molecular Weight : 352.4 g/mol
- CAS Number : 1242974-44-2
TBPQ has gained attention due to its role in modulating immune responses through BTK inhibition. BTK is crucial in B-cell receptor signaling pathways, making it a target for therapies in various hematological malignancies and autoimmune diseases.
Target of Action
TBPQ specifically inhibits Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling. This inhibition alters downstream signaling pathways that are critical for B-cell activation and proliferation.
Mode of Action
The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This interaction results in a significant reduction in B-cell activity, which can be beneficial in conditions characterized by overactive B-cell responses.
Inhibition Potency
TBPQ exhibits potent inhibitory activity against BTK with IC50 values reported in the nanomolar range. This high potency underscores its potential as a therapeutic agent.
Biological Activity | IC50 Value (nM) |
---|---|
BTK Inhibition | < 10 |
Cellular Effects
In vitro studies have demonstrated that TBPQ effectively inhibits BTK activity in various cell lines, including U937 and Ramos cells. These studies highlight the compound's capability to modulate cellular responses associated with B-cell activation.
Case Study: In Vitro Evaluation
A study evaluated TBPQ's effects on Ramos cells, a model for human Burkitt's lymphoma. The results indicated that TBPQ significantly reduced cell viability and proliferation, correlating with decreased BTK activity.
Structure-Activity Relationship (SAR)
The structural modifications of TBPQ influence its biological activity. The presence of the pyrrolo[1,2-a]quinoxaline moiety is essential for maintaining its inhibitory properties. Variations in substituents on the piperazine ring also play a critical role in enhancing potency and selectivity against BTK.
Therapeutic Applications
Given its mechanism of action, TBPQ is being explored for potential applications in treating:
- B-cell malignancies : Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
- Autoimmune diseases : Where B-cell hyperactivity contributes to disease pathology.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Recent studies have indicated that compounds similar to tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance the levels of endocannabinoids, potentially providing relief from pain and anxiety without the psychotropic effects associated with direct cannabinoid receptor agonism. In vivo studies demonstrated that related compounds could significantly reduce neuropathic pain in mouse models, indicating a promising therapeutic pathway for treating conditions such as chronic pain and anxiety disorders .
Anticancer Research
The unique chemical structure of this compound allows for interactions with various biological targets. Preliminary investigations have shown that related compounds exhibit cytotoxic effects against certain cancer cell lines. For instance, the ability to modulate signaling pathways involved in cell proliferation and apoptosis makes these compounds candidates for further investigation as anticancer agents. Specific case studies have revealed that derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential utility in cancer therapy .
Anti-inflammatory Applications
The role of endocannabinoids in modulating inflammation has led researchers to explore FAAH inhibitors for their anti-inflammatory properties. Compounds like this compound may reduce oxidative stress and inflammation by enhancing endocannabinoid signaling. Studies have reported that these compounds can decrease the expression of pro-inflammatory cytokines in cell models, offering insights into their potential use for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key structural features that influence biological activity, including modifications to the piperazine ring and variations in the pyrroloquinoxaline scaffold. These insights guide the design of new analogs with improved efficacy and selectivity for specific biological targets .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | Model Used | Key Findings |
---|---|---|---|
This compound | FAAH Inhibition | Mouse model of neuropathic pain | Significant reduction in pain sensitivity |
Analog A | Anticancer | Cancer cell lines | Induced apoptosis and inhibited proliferation |
Analog B | Anti-inflammatory | In vitro inflammatory model | Decreased cytokine expression |
Table 2: Structure-Activity Relationship Insights
Structural Feature | Modification Type | Impact on Activity |
---|---|---|
Piperazine Ring | Substitution | Enhanced receptor affinity |
Pyrroloquinoxaline Core | Ring modification | Improved cytotoxicity |
Alkyl Chain Length | Length variation | Affects solubility and bioavailability |
Case Study 1: FAAH Inhibitors in Neuropathic Pain
A study evaluated a series of FAAH inhibitors including this compound derivatives on a mouse model induced with neuropathic pain via oxaliplatin treatment. The results indicated that these compounds effectively reduced pain responses without significant side effects, highlighting their therapeutic potential .
Case Study 2: Anticancer Activity Assessment
In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of pyrroloquinoxaline derivatives. Notably, one derivative demonstrated a dose-dependent inhibition of cell growth accompanied by apoptosis induction. This suggests that modifications to the core structure can yield potent anticancer agents .
Eigenschaften
IUPAC Name |
tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSQDZMRYAWTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.